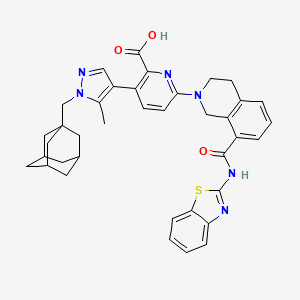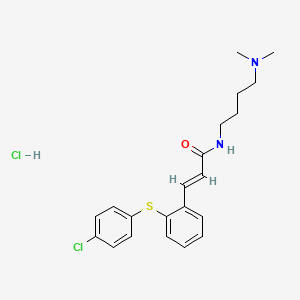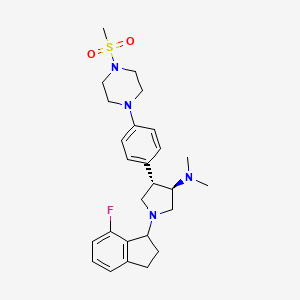
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol
Descripción general
Descripción
AC410 is a potent, selective, orally-administered, small molecule inhibitor of Janus kinase 2 (JAK2, Kd = 0.18 nM) and has potential utility in autoimmune and inflammatory indications. Activity data: the specificity of AC410 for JAK2 vis-a-vis JAK1 (Kd = 2.5 nM) and JAK3 (Kd = 5 nM).
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- The compound has been involved in the synthesis of structurally similar derivatives with antimicrobial properties. These compounds have been characterized through various methods, including UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis. Their antimicrobial activity was also evaluated (Raval, Desai, & Desai, 2012).
- Another study focused on synthesizing and structurally characterizing isostructural compounds related to (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. These materials were found to be isostructural with triclinic, PĪ symmetry, and comprised two independent molecules in the asymmetric unit (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Properties
- Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This includes compounds like 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, which showed potential antimicrobial properties (Raval, Desai, & Desai, 2012).
- The compound has also been utilized in the synthesis of novel chromonyl and pyrazolyl α-aminophosphonates containing a quinazolinone ring, which displayed potent anticancer activities against various cancer cell lines (Assiri, Ali, Ali, & Yahia, 2018).
Pharmacological Evaluation
- Studies have synthesized and evaluated the pharmacological properties of related compounds, demonstrating potential central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Some compounds showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Photochemical Methodologies
- A photochemical approach has been used for the synthesis of fluorinated quinazolin-4-ones, which is closely related to the structure of (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. This methodology allows for the efficient preparation of compounds with various fluorine substitutions (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004).
Additional Studies
- Various studies have been conducted on the synthesis, characterization, and biological activity of similar compounds, focusing on their potential use in antimicrobial and anticancer treatments. These studies highlight the diverse applications and significant potential of derivatives of this compound in scientific research (Wise et al., 1987), (McLaughlin et al., 2016), (Kaur, Saxena, & Kumar, 2010).
Propiedades
Número CAS |
1361415-84-0 |
|---|---|
Nombre del producto |
(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |
Fórmula molecular |
C19H16FN5O |
Peso molecular |
349.3694 |
Nombre IUPAC |
(S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |
InChI |
InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |
Clave InChI |
DCRWIATZWHLIPN-KRWDZBQOSA-N |
SMILES |
O[C@@H](C1=CC=C(F)C=C1)C2=NC(NC3=NNC(C)=C3)=C4C=CC=CC4=N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC410; AC-410; AC 410. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)



![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)